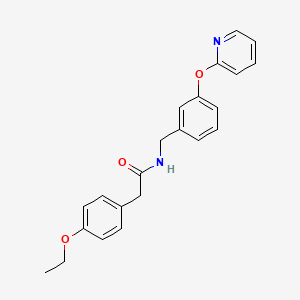

2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-2-26-19-11-9-17(10-12-19)15-21(25)24-16-18-6-5-7-20(14-18)27-22-8-3-4-13-23-22/h3-14H,2,15-16H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEIGDIUVMOUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide typically involves a multi-step process:

Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 4-hydroxyacetophenone to form 4-ethoxyacetophenone.

Benzylation: The next step involves the reaction of 4-ethoxyacetophenone with benzyl chloride in the presence of a base to form 4-ethoxybenzyl chloride.

Coupling with Pyridin-2-yloxybenzylamine: The final step involves the coupling of 4-ethoxybenzyl chloride with 3-(pyridin-2-yloxy)benzylamine in the presence of a suitable catalyst to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Oxidation of the aromatic rings can lead to the formation of quinones.

Reduction: Reduction of nitro groups can lead to the formation of corresponding amines.

Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that derivatives similar to this compound exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .

- Cytotoxicity : The compound shows promising results in inhibiting cancer cell proliferation. Studies have demonstrated selective cytotoxicity towards human cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For instance, similar compounds have been shown to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases .

Case Study 1: Anticancer Potential

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against various human cancer cell lines. The study found that certain modifications to the acetamide group enhanced cytotoxicity, indicating structure-activity relationships that could guide future drug development .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide against standard antibiotics. The results demonstrated that the compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

- 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propionamide

Uniqueness

2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is unique due to the presence of both ethoxy and pyridin-2-yloxy groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds.

Biological Activity

2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, crucial in the inflammatory response.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Indomethacin | 9.17 | TBD |

Findings : Preliminary studies suggest that the target compound may have comparable efficacy to established anti-inflammatory drugs like indomethacin, with specific attention to its selectivity for COX-2 inhibition, which is often associated with reduced gastrointestinal side effects compared to non-selective COX inhibitors .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. A related compound demonstrated selective cytotoxicity against cancer cell lines, indicating that modifications in the structure can enhance biological activity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.0 |

| MCF7 (Breast) | 12.5 |

Case Study : In a study focusing on pyridine derivatives, compounds similar to this compound exhibited significant inhibition of cell proliferation in A549 and MCF7 cells, suggesting a promising avenue for further research in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents at specific positions on the phenyl and pyridine rings can significantly impact potency and selectivity.

- Ethoxy Group : The presence of the ethoxy moiety has been linked to improved solubility and bioavailability.

- Pyridine Substitution : Alterations in the pyridine ring have shown to modulate receptor binding affinity and selectivity towards certain biological targets, including cannabinoid receptors .

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are optimal for synthesizing 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide with high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, condensation, and cyclization reactions. Key steps include:

- Coupling of 4-ethoxyphenylacetic acid derivatives with pyridinyloxybenzylamine intermediates under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) to minimize side reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond formation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary assays are recommended for screening the compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric substrates .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data interpretation (e.g., ambiguous NMR peaks)?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton and carbon signals .

- X-ray Crystallography : Resolve stereochemical ambiguities by obtaining single-crystal structures .

- Comparative Analysis : Cross-reference with spectral databases of structurally analogous compounds .

Q. What experimental design strategies optimize reaction conditions for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst ratio) and identify critical parameters .

- Continuous Flow Reactors : Improve reproducibility and scalability for steps requiring precise temperature control .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with target proteins (e.g., kinases) .

- Molecular Dynamics Simulations : Assess binding stability under physiological conditions (e.g., 100-ns simulations in explicit solvent) .

Q. What strategies address contradictory reports on the compound’s biological activity across studies?

- Methodological Answer :

- Dose-Response Replication : Repeat assays across multiple labs to validate IC₅₀ values .

- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., cell line heterogeneity) .

Q. How can structural analogs guide the prediction of pharmacokinetic properties?

- Methodological Answer :

- QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on logP and bioavailability .

- In Vitro ADME : Use Caco-2 permeability assays and microsomal stability tests to compare with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.